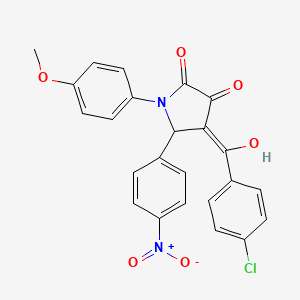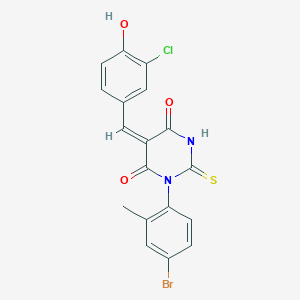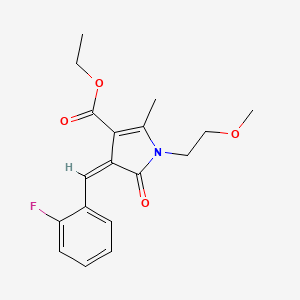![molecular formula C18H18F3N3O B3917480 8-[8-(trifluoromethyl)quinolin-4-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3917480.png)
8-[8-(trifluoromethyl)quinolin-4-yl]-2,8-diazaspiro[4.5]decan-3-one
描述
8-[8-(trifluoromethyl)quinolin-4-yl]-2,8-diazaspiro[4.5]decan-3-one is a synthetic compound that has attracted significant interest in scientific research due to its potential therapeutic applications. This compound is also known as TFD or TFD-3, and it belongs to the class of spirocyclic compounds. TFD-3 has shown promise in a variety of research areas, including anti-cancer, anti-inflammatory, and anti-viral research.
作用机制
The exact mechanism of action of TFD-3 is not fully understood, but it is believed to act through multiple pathways. In anti-cancer research, TFD-3 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). In anti-inflammatory research, TFD-3 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as macrophages. In anti-viral research, TFD-3 has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and physiological effects:
TFD-3 has been shown to have a range of biochemical and physiological effects in various research models. In cancer research, TFD-3 has been shown to reduce tumor growth and metastasis, as well as enhance the efficacy of chemotherapy drugs. In anti-inflammatory research, TFD-3 has been shown to reduce inflammation and tissue damage, as well as improve overall disease outcomes. In anti-viral research, TFD-3 has been shown to reduce viral load and improve survival rates in animal models of viral infections.
实验室实验的优点和局限性
One of the main advantages of using TFD-3 in lab experiments is its broad range of potential therapeutic applications. TFD-3 has shown promise in multiple research areas, making it a versatile compound for scientific investigation. Additionally, TFD-3 has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one of the limitations of using TFD-3 in lab experiments is its complex synthesis process, which can be time-consuming and expensive. Additionally, the exact mechanism of action of TFD-3 is not fully understood, which can make it difficult to interpret research findings.
未来方向
There are several future directions for research on TFD-3. One area of interest is the development of TFD-3 as a potential anti-cancer drug. Further research is needed to fully understand the mechanism of action of TFD-3 in cancer cells, as well as to optimize its efficacy and safety profile. Another area of interest is the exploration of TFD-3 as a potential anti-inflammatory agent. Further research is needed to determine the optimal dosing and administration of TFD-3 in animal models of inflammatory diseases, as well as to investigate its potential for clinical use. Additionally, further research is needed to explore the potential of TFD-3 as an anti-viral agent, particularly in the context of emerging viral infections such as COVID-19.
科学研究应用
TFD-3 has been extensively studied for its potential therapeutic applications. In anti-cancer research, TFD-3 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFD-3 has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Additionally, TFD-3 has shown potential as an anti-viral agent, with studies demonstrating its ability to inhibit the replication of certain viruses such as dengue and Zika.
属性
IUPAC Name |
8-[8-(trifluoromethyl)quinolin-4-yl]-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)13-3-1-2-12-14(4-7-22-16(12)13)24-8-5-17(6-9-24)10-15(25)23-11-17/h1-4,7H,5-6,8-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVBRONWPPKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)C3=C4C=CC=C(C4=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-2-methoxy-N'-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3917407.png)
![4-cinnamoyl-3-hydroxy-5-(2-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917413.png)
![(5-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-methoxyphenyl)methanol](/img/structure/B3917419.png)
![ethyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917425.png)

![N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3917442.png)


![4-[3-hydroxy-4-(4-nitrobenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3917462.png)

![N'-[(2-iodobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3917473.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3917479.png)

